(4-Bromobutoxy)benzene
Overview
Description
(4-Bromobutoxy)benzene is a chemical compound with potential use in various applications due to its unique structural and chemical properties. Its analysis and synthesis are of interest in the field of organic chemistry.
Synthesis Analysis
The synthesis of (4-Bromobutoxy)benzene and similar brominated benzene derivatives often involves multi-step chemical processes. For instance, the synthesis of 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol from (3-bromo-4,5-dimethoxyphenyl)methanol is a notable example, achieved in five steps with an overall yield of 34% (Akbaba et al., 2010).
Molecular Structure Analysis
The molecular structure of (4-Bromobutoxy)benzene and related compounds can be characterized using techniques such as NMR, IR spectroscopy, and X-ray crystallography. For example, the structure of 1-Bromo-4-(2,2-diphenylvinyl) benzene was characterized using these techniques, providing insights into its molecular configuration and steric effects (Liang Zuo-qi, 2015).
Chemical Reactions and Properties
Brominated benzene compounds, including (4-Bromobutoxy)benzene, often participate in various chemical reactions due to the presence of the bromo group, which can act as a good leaving group or participate in substitution reactions. For example, the reaction of 1,4-bis(tetrazole)benzenes with I±,I-dibromoalkanes to form alkyl halide derivatives illustrates the reactivity of brominated benzene compounds (Bond et al., 2006).
Physical Properties Analysis
The physical properties of (4-Bromobutoxy)benzene, such as melting point, boiling point, and solubility, can be studied using standard laboratory techniques. The physical properties are influenced by the presence of the bromo and butoxy groups, affecting intermolecular interactions and solubility in various solvents.
Chemical Properties Analysis
The chemical properties of (4-Bromobutoxy)benzene are characterized by its reactivity, particularly in reactions involving the bromo group. These properties can be analyzed using spectroscopic methods and chemical reactivity studies, as shown in the study of similar compounds (Yadav et al., 2022).
Scientific Research Applications
Organic Synthesis and Chemical Reactions
(4-Bromobutoxy)benzene has been utilized in the synthesis of long-chain alkyl halide derivatives, highlighting its role in the formation of compounds with potential applications in materials science and organic electronics. The reaction of 1,4-bis[2-(tributylstannyl)tetrazol-5-yl]benzene with α,ω-dibromoalkanes, including (4-Bromobutoxy)benzene, led to the formation of several alkyl halide derivatives. These compounds have applications in designing new materials and chemical sensors (Bond et al., 2006).
Molecular Electronics
In the realm of molecular electronics, (4-Bromobutoxy)benzene serves as a precursor for the synthesis of Schiff base compounds containing the benzene moiety, which are crucial for FT-IR, ^1H, and ^13C NMR Spectroscopy studies. These compounds have potential applications in the development of electronic devices at the molecular level, indicating the material's relevance in future technologies (Khalefa, 2020).
Photophysical Properties and Light Emission
(4-Bromobutoxy)benzene has also been involved in the study of photophysical properties, where it acted as a precursor in the synthesis of specific bromine-substituted compounds. These studies are integral to understanding the fluorescence properties of materials and their potential applications in optoelectronics and photonic devices. The synthesis and characterization of such compounds provide valuable insights into the design of materials with tailored light emission properties, crucial for the development of organic light-emitting diodes (OLEDs) and other photonic applications (Neilson et al., 2007).
Environmental and Catalytic Applications
Research has also explored the environmental applications of (4-Bromobutoxy)benzene, particularly in the degradation mechanism, kinetics, and toxicity investigation of brominated compounds. Studies focusing on the electrochemical reduction and oxidation processes of bromophenols demonstrate the potential use of (4-Bromobutoxy)benzene in environmental remediation and the development of catalysts for pollution control (Xu et al., 2018).
Safety And Hazards
properties
IUPAC Name |
4-bromobutoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c11-8-4-5-9-12-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLISOIWPZSVIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90152648 | |
Record name | 4-Bromobutyl phenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90152648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromobutoxy)benzene | |
CAS RN |
1200-03-9 | |
Record name | (4-Bromobutoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1200-03-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | (4-Bromobutoxy)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001200039 | |
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Record name | 1200-03-9 | |
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Record name | Benzene, (4-bromobutoxy)- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Bromobutyl phenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90152648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromobutyl phenyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.499 | |
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Record name | (4-BROMOBUTOXY)BENZENE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5HC635AAU | |
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